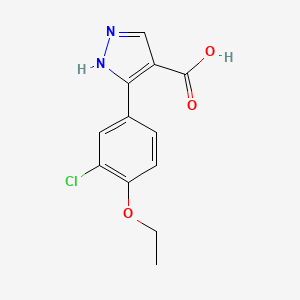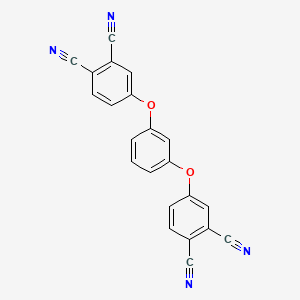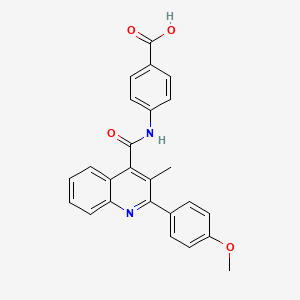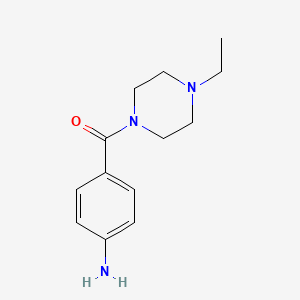
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone is not directly mentioned in the provided papers. However, the papers discuss related arylmethanone compounds with various substitutions that exhibit significant biological activities. For instance, paper describes a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this series also showed potential antipsychotic effects. Paper discusses the synthesis of a novel thiazolyl arylmethanone compound and its structural elucidation, while paper details the synthesis and antitumor activity of an indazolyl arylmethanone compound. These studies suggest that the arylmethanone core structure, which is shared by (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, is a versatile scaffold for developing compounds with various pharmacological properties.
Synthesis Analysis
The synthesis of arylmethanone derivatives typically involves the condensation of appropriate aromatic acids with amines or other nitrogen-containing heterocycles. For example, the compound in paper was synthesized by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine. This process often requires careful selection of reagents and reaction conditions to achieve the desired substitution pattern on the arylmethanone core. The synthesis of these compounds is crucial as it allows for the exploration of structure-activity relationships and the optimization of biological activity.
Molecular Structure Analysis
The molecular structure of arylmethanone derivatives is typically confirmed using various spectroscopic techniques. Paper describes the use of FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry to elucidate the structure of a novel thiazolyl arylmethanone compound. Additionally, the molecular structure can be optimized using computational methods such as density functional theory (DFT), as mentioned in paper . These analyses are essential for understanding the three-dimensional conformation of the molecule and its electronic properties, which are closely related to its biological activity.
Chemical Reactions Analysis
The chemical reactivity of arylmethanone derivatives can be influenced by the substituents on the aromatic ring and the nature of the amine component. The papers provided do not detail specific chemical reactions involving (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, but they do suggest that the functional groups present in these molecules can participate in various interactions. For example, the amino group can form hydrogen bonds, which may be critical for the biological activity of these compounds, as suggested by the molecular docking studies in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylmethanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not offer specific data on (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, they do provide insights into the properties of related compounds. For instance, the stability and intermolecular charge transfer of the compound in paper were analyzed using natural bond orbital analysis, which can provide information on the compound's reactivity and interaction with biological targets. These properties are crucial for determining the compound's suitability for further development as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel compounds including variants of (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone have been synthesized and characterized using techniques such as UV, IR, NMR, and mass spectrometry. These studies focus on structural optimization and theoretical vibrational spectra using density functional theory calculations. Such research is fundamental in understanding the molecular structure and reactivity of these compounds (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies of these compounds have been performed to understand their antibacterial activity. This involves simulating how these molecules might interact with bacterial proteins, which is crucial for designing new antibiotics or studying the compound's potential in treating bacterial infections (Shahana & Yardily, 2020).
Antifungal Activity
- Certain derivatives of (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone have been synthesized and found to exhibit antifungal activity. This suggests their potential use in developing new antifungal agents (Lv et al., 2013).
Antitumor Activity
- Compounds similar to (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone have shown distinct inhibition on the proliferation of cancer cell lines, indicating their potential as antitumor agents. Such research is valuable for the development of new cancer therapies (Tang & Fu, 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H312-H315-H319-H332-H335 , indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYIXFHERKEPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360619 |
Source


|
| Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
CAS RN |
21312-41-4 |
Source


|
| Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



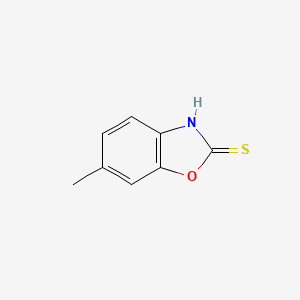
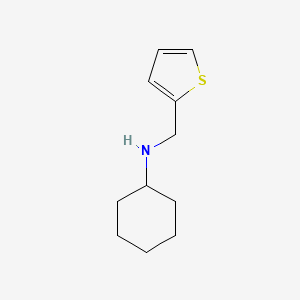
![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
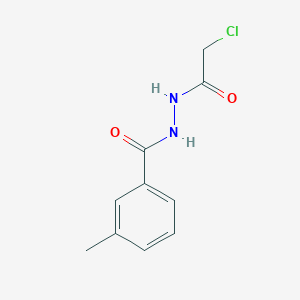
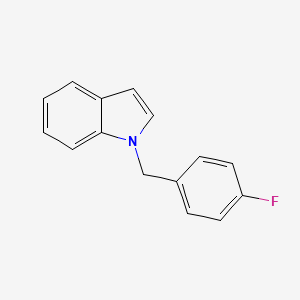
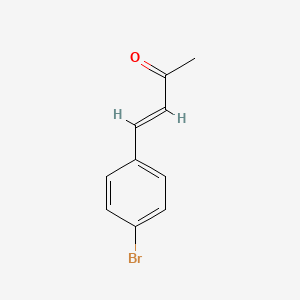
![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)
